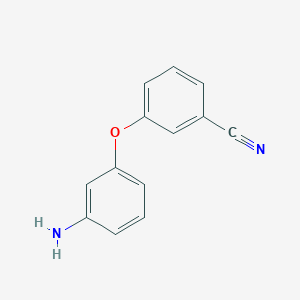
3-(3-Aminophenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminophenoxy)benzonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Aminophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(3-Aminophenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(3-Aminophenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 3-(3-Aminophenoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
3-Aminophenol: Contains an amino group attached to a phenol ring.
3-Bromobenzonitrile: A bromine-substituted benzonitrile.
Uniqueness
3-(3-Aminophenoxy)benzonitrile is unique due to the presence of both an aminophenoxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science.
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-(3-aminophenoxy)benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8H,15H2 |
InChI 键 |
HULUDWHEKPRPPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















